molecular formula C11H11N3O4 B8752346 4-(4-Nitrobenzoyl)piperazin-2-one

4-(4-Nitrobenzoyl)piperazin-2-one

Cat. No.: B8752346
M. Wt: 249.22 g/mol
InChI Key: KMQGFHIJWMYRCN-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzoyl)piperazin-2-one is a piperazinone derivative characterized by a nitrobenzoyl group at the 4-position of the piperazin-2-one ring. Piperazinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group.

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

4-(4-nitrobenzoyl)piperazin-2-one

InChI

InChI=1S/C11H11N3O4/c15-10-7-13(6-5-12-10)11(16)8-1-3-9(4-2-8)14(17)18/h1-4H,5-7H2,(H,12,15)

InChI Key

KMQGFHIJWMYRCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of piperazinone derivatives are heavily influenced by substituents on the piperazinone ring. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Biological Activity Physicochemical Properties Synthesis Method
4-(4-Nitrobenzoyl)piperazin-2-one 4-Nitrobenzoyl group (electron-withdrawing) Cytotoxic (hypothesized based on related derivatives) Likely low solubility due to nitro group; high logP Ester substitution with amines (analogous to )
Nutlin-3 (±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one Bis(4-chlorophenyl), methoxy, isopropoxy groups MDM2 inhibitor (anticancer) Hydrophobic due to chlorophenyl groups; moderate logP Commercial synthesis (purchased)
4-(5-Bromopyridin-2-yl)piperazin-2-one 5-Bromopyridinyl group (electron-deficient) Not reported in evidence Bromine increases molecular weight; moderate solubility Not detailed in evidence
Substituted 4-chloro-2-(4-piperazin-1-yl) quinazolines Quinazoline core with piperazine linkage Anticonvulsant activity Quinazoline enhances aromaticity; variable solubility Nucleophilic substitution with piperazines
Benzo[b][1,4]oxazin-3(4H)-one analogues (e.g., Compound 31’’) Benzooxazinone fused with piperazinone Not explicitly stated; likely CNS-related Polar due to oxazinone; moderate logP Multi-step alkylation and cyclization

Physicochemical and ADMET Properties

  • Solubility and logP: The nitro group in this compound likely reduces aqueous solubility compared to derivatives with polar substituents (e.g., benzooxazinone analogues in ).
  • Acid-Base Behavior: Piperazinone derivatives typically exhibit basicity due to the secondary amine in the ring. However, the nitro group may lower pKa, altering ionization and membrane permeability.

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., nitro, bromo) enhance cytotoxicity but may reduce solubility. Bulky aromatic substituents (e.g., chlorophenyl in Nutlin-3) improve target binding affinity (e.g., MDM2 inhibition). Hybrid structures (e.g., quinazoline-piperazinones) leverage dual pharmacophores for multifunctional activity .
  • Unmet Challenges: Balancing hydrophobicity (for membrane permeability) and solubility (for bioavailability) remains critical. Limited data on the metabolic stability of nitrobenzoyl-containing derivatives necessitates further ADMET studies.

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